2-(3-Azetidinyloxy)-5-nitropyridine
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (solid, liquid, color, etc.) and any notable physical characteristics.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reagents, and conditions used, as well as the steps of the reaction and the yields obtained.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, to determine the compound’s molecular structure and confirm its identity.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, i.e., what types of chemical reactions it undergoes, what products are formed, and under what conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions for handling and storage.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanisms of action.
I hope this general information is helpful. For more specific information on “2-(3-Azetidinyloxy)-5-nitropyridine”, I would recommend consulting a chemistry database or a chemist who specializes in this area.
properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-11(13)6-1-2-8(10-3-6)14-7-4-9-5-7/h1-3,7,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSLAQHZNYRVPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293791 | |
Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-5-nitropyridine | |
CAS RN |
1220027-16-6 | |
Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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